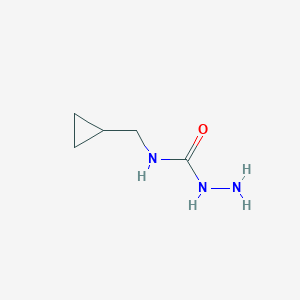
4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It might also include the type of organic compound it is (for example, an ester, an alcohol, a ketone, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability under various conditions.Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid finds significant use in chemical synthesis. Notably, it's a building block in the production of heterocyclic γ-amino acids, which are crucial in mimicking the secondary structures of proteins like helices and β-sheets. This application is especially pertinent in synthesizing orthogonally protected ATCs through cross-Claisen condensations, offering a versatile and efficient method for introducing diverse lateral chains into γ-amino acids (Mathieu et al., 2015).
Role in Structural and Spectroscopic Analysis
The compound is also instrumental in detailed structural, electronic, and spectroscopic studies, exemplified by the thorough examination of 4-methylthiadiazole-5-carboxylic acid using density functional theory. This research is crucial in understanding the molecular properties, hydrogen bonding, solvent effects, and non-linear optical properties of such compounds, thereby contributing to various applications in material science and molecular electronics (Singh et al., 2019).
Agricultural and Pharmaceutical Applications
In the agricultural and pharmaceutical sectors, derivatives of 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid show promising fungicidal and antivirus activities. Notably, some novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit significant bioactivities, presenting a new strategy for fungi and virus control, which is crucial in crop protection and pharmaceutical drug development (Fengyun et al., 2015).
Contributions to Green Chemistry
The synthesis methods associated with this compound also align with the principles of green chemistry. For instance, the synthesis of 4-thiazolidinone-5-carboxylic acid using Deep Eutectic Solvent (DES) mediated multicomponent synthesis is notable for its environmentally benign, cost-effective, and efficient approach, highlighting the compound's role in promoting sustainable chemical practices (Shaikh et al., 2022).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
Zukünftige Richtungen
This involves looking at potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCTYXWBPYEBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)




![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)







